Cas no 1391733-75-7 (2-(Fluoromethyl)pyrimidin-5-ol)
2-(Fluoromethyl)pyrimidin-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Fluoromethyl)Pyrimidin-5-Ol(WX649079)
- 2-(FLUOROMETHYL)PYRIMIDIN-5-OL
- SB57173
- 1391733-75-7
- AS-60304
- CS-0318546
- MFCD23378495
- AKOS027255592
- 2-(Fluoromethyl)pyrimidin-5-ol
-
- MDL: MFCD23378495
- Inchi: 1S/C5H5FN2O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H,1H2
- InChI Key: YQUCGXDIYLBEOA-UHFFFAOYSA-N
- SMILES: C1(CF)=NC=C(O)C=N1
Computed Properties
- Exact Mass: 128.03859095g/mol
- Monoisotopic Mass: 128.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46Ų
2-(Fluoromethyl)pyrimidin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323605-1g |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95% | 1g |
$1219 | 2023-03-27 | |
| eNovation Chemicals LLC | D762639-100mg |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95% | 100mg |
$855 | 2024-06-06 | |
| Alichem | A089006336-50mg |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95% | 50mg |
425.52 USD | 2021-06-01 | |
| Alichem | A089006336-250mg |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95% | 250mg |
1,241.10 USD | 2021-06-01 | |
| TRC | B437858-250mg |
2-(fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437858-500mg |
2-(fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B437858-2.5g |
2-(fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| Key Organics Ltd | AS-60304-100MG |
2-(fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | >95% | 0mg |
£1,383.00 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD336326-1g |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95+% | 1g |
¥5118.0 | 2023-04-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R155609-100mg |
2-(Fluoromethyl)pyrimidin-5-ol |
1391733-75-7 | 95% | 100mg |
¥5354 | 2023-09-10 |
2-(Fluoromethyl)pyrimidin-5-ol Suppliers
2-(Fluoromethyl)pyrimidin-5-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(Fluoromethyl)pyrimidin-5-ol
Recent Advances in the Study of 2-(Fluoromethyl)pyrimidin-5-ol (CAS: 1391733-75-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(Fluoromethyl)pyrimidin-5-ol (CAS: 1391733-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a fluoromethyl group attached to a pyrimidine ring, has been explored for its role as a versatile building block in medicinal chemistry and as a potential bioactive molecule. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of drug discovery and development.
One of the key areas of investigation has been the synthetic routes to 2-(Fluoromethyl)pyrimidin-5-ol. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic protocol that improves yield and purity while reducing the formation of byproducts. The method involves a multi-step process starting from commercially available precursors, with the fluoromethylation step being particularly critical for achieving high regioselectivity. The study also reported on the compound's stability under various conditions, which is essential for its handling and storage in pharmaceutical applications.
From a biological perspective, research has demonstrated that 2-(Fluoromethyl)pyrimidin-5-ol exhibits interesting interactions with various enzyme systems. A recent paper in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a kinase inhibitor scaffold, showing moderate activity against several cancer-related kinases. The fluoromethyl group appears to play a crucial role in these interactions, possibly through hydrogen bonding and electrostatic effects. Molecular docking studies suggest that the compound can occupy the ATP-binding site of certain kinases, making it a promising starting point for further structural optimization.
In drug metabolism studies, 2-(Fluoromethyl)pyrimidin-5-ol has shown favorable pharmacokinetic properties in preclinical models. A 2024 study in Drug Metabolism and Disposition reported that the compound has good oral bioavailability and reasonable metabolic stability, with the fluorine atom contributing to its resistance to oxidative metabolism. The study also noted that the compound undergoes minimal CYP450-mediated metabolism, suggesting a low potential for drug-drug interactions, which is a valuable characteristic for drug development candidates.
The potential therapeutic applications of 2-(Fluoromethyl)pyrimidin-5-ol derivatives are being actively explored. Recent patent applications (e.g., WO2023124567) disclose novel compounds derived from this scaffold with improved activity against inflammatory targets. Another study in the European Journal of Medicinal Chemistry demonstrated that certain analogs show promising activity in models of neurodegenerative diseases, possibly through modulation of protein aggregation pathways. These findings highlight the versatility of this chemical scaffold for addressing diverse therapeutic areas.
Looking forward, the research community continues to investigate new derivatives and applications of 2-(Fluoromethyl)pyrimidin-5-ol. Current challenges include improving selectivity for specific biological targets and optimizing physicochemical properties for drug-like characteristics. However, the existing body of research clearly positions this compound as an important scaffold in medicinal chemistry, with potential applications spanning multiple therapeutic areas. Future studies will likely focus on structure-activity relationship optimization and translational research to advance promising candidates toward clinical development.
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